molecular formula C10H11FN4 B1488870 3-Azido-1-(3-fluorobenzyl)azetidine CAS No. 2098062-08-7

3-Azido-1-(3-fluorobenzyl)azetidine

Cat. No.: B1488870
CAS No.: 2098062-08-7
M. Wt: 206.22 g/mol
InChI Key: YFNQHFJYSWXGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11FN4. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The decomposition of this compound was a continuous process, exhibiting two major exothermic peaks around 163 °C and 184 °C . The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .


Physical and Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .

Properties

IUPAC Name

3-azido-1-[(3-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQHFJYSWXGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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